1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
2-(3,4-Dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a 3,4-dichlorophenyl group and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrazolones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated pyrazolones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(propan-2-YL)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds
Uniqueness
2-(3,4-Dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-7(2)11-6-12(17)16(15-11)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITMUCWQYLWEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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